molecular formula C19H18FN3O5 B2394904 2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime CAS No. 478249-72-8

2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime

Cat. No.: B2394904
CAS No.: 478249-72-8
M. Wt: 387.4 g/mol
InChI Key: YVLYOZLSBBAAJJ-UHFFFAOYSA-N
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Description

2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime is a complex organic compound with the molecular formula C19H18FN3O5 This compound is characterized by the presence of a cyclohexanone core substituted with a 2,4-dinitrophenyl group and an O-(4-fluorobenzyl)oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the nitro and fluorobenzyl groups enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitrophenylhydrazine: A precursor in the synthesis of the compound.

    Cyclohexanone oxime: A simpler oxime derivative.

    4-fluorobenzyl chloride: A reagent used in the synthesis.

Uniqueness

2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and fluorobenzyl groups makes it a versatile compound for various applications .

Properties

CAS No.

478249-72-8

Molecular Formula

C19H18FN3O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine

InChI

InChI=1S/C19H18FN3O5/c20-14-7-5-13(6-8-14)12-28-21-18-4-2-1-3-16(18)17-10-9-15(22(24)25)11-19(17)23(26)27/h5-11,16H,1-4,12H2

InChI Key

YVLYOZLSBBAAJJ-UHFFFAOYSA-N

SMILES

C1CCC(=NOCC2=CC=C(C=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCC(=NOCC2=CC=C(C=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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